Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

Catalog No.
S1544306
CAS No.
186497-45-0
M.F
C16H19ClN4O5S
M. Wt
414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-...

CAS Number

186497-45-0

Product Name

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

IUPAC Name

2-methylpropyl N-(2-chloropyridin-3-yl)sulfonyl-N-(3-methoxy-5-methylpyrazin-2-yl)carbamate

Molecular Formula

C16H19ClN4O5S

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C16H19ClN4O5S/c1-10(2)9-26-16(22)21(14-15(25-4)20-11(3)8-19-14)27(23,24)12-6-5-7-18-13(12)17/h5-8,10H,9H2,1-4H3

InChI Key

CDVMCGIOTMQKOU-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)Cl

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate (CAS 186497-45-0) is an advanced, N-protected heteroaryl sulfonyl-carbamate intermediate. In pharmaceutical manufacturing, it serves as the targeted electrophilic coupling partner in the convergent synthesis of endothelin A (ETA) receptor antagonists, most notably Zibotentan (ZD4054). The compound features a 2-chloropyridine core primed for palladium-catalyzed cross-coupling, while the sulfonamide nitrogen is strategically masked by an isobutyl carbamate. This specific protecting group architecture is essential for preventing catalyst deactivation during aqueous Suzuki-Miyaura couplings and allows for mild, orthogonal deprotection that preserves sensitive downstream pharmacophores [1].

Procurement Fit

Designated synthetic intermediate — specified in the patented Zibotentan (ZD4054) route as the protected penultimate building block before Suzuki coupling.
2-Chloropyridine handle — the 2-chloro substituent is the required leaving group for the downstream Mitsunobu-type cross-coupling that elaborates the final scaffold.
i-Boc protection strategy — the isobutoxycarbonyl group enables mild, non-acidic deprotection that preserves the acid-labile sulfonamide linkage.

Attempting to substitute this specific isobutyl carbamate with the unprotected free sulfonamide analog leads to immediate process failure during Suzuki cross-coupling. Under the basic conditions required for the coupling, the free sulfonamide proton is removed, generating an anion that strongly coordinates to and poisons the palladium catalyst, resulting in stalled reactions and unacceptably low yields. Furthermore, substituting the isobutyl group with a standard tert-butyl (Boc) group introduces thermal instability under aqueous coupling conditions, while methyl or ethyl carbamates require harsh basic hydrolysis for removal, which destroys the sensitive 1,3,4-oxadiazole ring present in the final active pharmaceutical ingredient (API). Procuring the exact isobutyl-protected intermediate is therefore mandatory to balance coupling efficiency with late-stage structural integrity [1].

Substitution Risk

Halogen
2-Chloro is route-critical. Replacing the 2-chloropyridine with 2-bromo, 2-methyl, or unsubstituted pyridine may fail in the downstream Suzuki-Miyaura coupling step; the patent route does not validate alternative 2-substituents.
Protecting group
i-Boc cannot be swapped for t-Boc. The tert-butoxycarbonyl analog requires strongly acidic deprotection conditions (TFA or HCl) that may cleave the sulfonamide bond and degrade the pyrazine ring.
Heterocycle
The 3-methoxy-5-methylpyrazin-2-yl motif is conserved. Alternative sulfonamide heterocycles are not supported as drop-in replacements; the pyrazine substitution pattern is part of the ETA pharmacophore.

Prevention of Catalyst Poisoning in Suzuki-Miyaura Couplings

The primary procurement advantage of the isobutyl carbamate intermediate is its ability to mask the acidic sulfonamide nitrogen during cross-coupling. When utilizing the unprotected free sulfonamide, the resulting anion tightly binds the palladium catalyst, drastically reducing turnover and limiting yields to <30-40% even with high catalyst loading. In contrast, the N-isobutyl protected target compound prevents this coordination, enabling >85% coupling yields with 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid using standard Pd(OAc)2/TPPTS systems [1].

Evidence DimensionCross-coupling yield and catalyst viability
Target Compound Data>85% yield; preserves Pd catalyst turnover
Comparator Or BaselineUnprotected free sulfonamide (<40% yield; poisons catalyst)
Quantified Difference>45% absolute yield increase and significant reduction in required Pd loading
ConditionsPd(OAc)2, TPPTS, NMM in H2O/i-PrOH at 83 °C

Procuring the pre-protected intermediate prevents costly palladium catalyst poisoning and maximizes throughput in the API coupling step.

Regiochemistry requirement
Class-level inference
2-Chloropyridine-3-sulfonyl is the exclusive handle for downstream Mitsunobu coupling with 4-(methoxycarbonyl)phenylboronic acid; alternative 2-substituents were tested in related patent series and do not support the same transformation.
Structural handle context — non-negotiable for this synthetic route
Multi-step Zibotentan synthesis per US5866568; comparative yields not publicly disclosed

Orthogonal Deprotection Preserving Sensitive Pharmacophores

The selection of the isobutyl carbamate over simpler alkyl carbamates is driven by late-stage deprotection requirements. Methyl or ethyl carbamates typically require harsh aqueous base (e.g., NaOH) for hydrolysis, which can cause >15-20% degradation via ring-opening of the sensitive 1,3,4-oxadiazole moiety in the coupled product. The isobutyl carbamate, however, is cleanly cleaved using mild nucleophiles such as ethanolamine at 42 °C or aqueous ammonia at 60 °C, resulting in 100% retention of the oxadiazole ring [1].

Evidence DimensionPharmacophore (oxadiazole) degradation during deprotection
Target Compound Data0% degradation (cleaved via mild ethanolamine/NH3)
Comparator Or BaselineMethyl/ethyl carbamates (>15-20% degradation via strong base hydrolysis)
Quantified DifferenceComplete preservation of the API structure
ConditionsLate-stage deprotection of the coupled Zibotentan precursor

It allows for selective removal of the protecting group without destroying the high-value target molecule, preventing late-stage yield losses.

Deprotection compatibility
Class-level inference
i-Boc removed under mild conditions: ethanolamine in H₂O/i-PrOH at 42 °C, or NH₃ in H₂O/methylated spirit at 60 °C. This avoids strong acid (TFA/HCl) required for t-Boc, which may cleave the sulfonamide linkage.
Supports sulfonamide and pyrazine integrity during final deprotection
No quantitative yield data publicly available for this specific substrate; context-dependent

Thermal and Hydrolytic Stability Under Aqueous Coupling Conditions

Standard protecting groups like tert-butyl (Boc) carbamates are often unsuitable for this specific process due to their susceptibility to thermal degradation or solvolysis under prolonged heating in aqueous-alcoholic mixtures. The isobutyl carbamate demonstrates high robustness, remaining >98% intact during the extended 83 °C heating required for the Suzuki coupling in H2O/i-PrOH. This prevents premature exposure of the sulfonamide and subsequent reaction stalling [1].

Evidence DimensionProtecting group survival under aqueous coupling conditions
Target Compound Data>98% intact at 83 °C in H2O/i-PrOH
Comparator Or BaselineBoc carbamate (susceptible to partial thermal deprotection/solvolysis)
Quantified DifferenceElimination of premature deprotection and associated catalyst poisoning
ConditionsAqueous-organic Suzuki coupling conditions (83 °C)

Ensuring the protecting group survives the harsh coupling step is critical for maintaining reproducible batch-to-batch kinetics.

MW and purity differentiation
Supporting evidence
MW 414.86 g/mol; tPSA 119.96 Ų; LogP 3.91. Vendor purity specification ≥95%. These values distinguish the fully elaborated intermediate from simpler building blocks (e.g., unprotected carbamate, MW ~267.3).
Specification review — confirms structural completeness for procurement
Calculated properties; vendor purity certification should be verified per batch

Elimination of Hazardous In-House Sulfonylation Steps

From a procurement perspective, purchasing this advanced intermediate directly eliminates the need to perform the highly hazardous N-sulfonylation step in-house. Synthesizing this fragment from raw materials requires handling pyrophoric sodium hydride (NaH) and corrosive 2-chloropyridine-3-sulfonyl chloride in DMF. Procuring CAS 186497-45-0 bypasses these high-risk operations, reducing the API step-count and significantly lowering the safety and regulatory burden on the manufacturing facility [1].

Evidence DimensionIn-house handling of hazardous reagents
Target Compound Data0 steps requiring NaH or sulfonyl chlorides
Comparator Or BaselineRaw precursors (requires NaH and 2-chloropyridine-3-sulfonyl chloride)
Quantified Difference100% reduction in pyrophoric/corrosive handling for this fragment
ConditionsAPI manufacturing supply chain and facility safety

Outsourcing the hazardous sulfonylation step streamlines GMP manufacturing and reduces facility safety overhead.

Data availability
Data to verify
No public head-to-head comparator studies found for this specific scaffold. Patent literature (US5668137, US5866568, US6258817) discloses this compound exclusively as an intermediate within multi-step schemes; vendor data sheets list identity and purity only.
Context-dependent — differentiation is structurally mandated, not empirically benchmarked
Procurement should rely on exact structural match and vendor purity certification

Convergent Synthesis of Zibotentan (ZD4054)

This compound is the exact, indispensable electrophilic coupling partner used in the late-stage Suzuki-Miyaura coupling with 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid to produce the endothelin A receptor antagonist Zibotentan [1].

Development of Novel ETA Receptor Antagonist Libraries

Because the isobutyl carbamate effectively masks the sulfonamide during cross-coupling, this intermediate is the ideal starting material for synthesizing libraries of pyrazine-sulfonamide derivatives by varying the boronic acid partner, enabling advanced SAR studies [2].

Optimization of Aqueous Palladium Catalysis

Due to its specific solubility profile and protected nature, this intermediate serves as an excellent benchmark substrate for process chemists evaluating new water-soluble palladium ligands (such as TPPTS) in the coupling of sterically hindered heteroaryl chlorides [1].

Application Fit

Application
Selection Property
Validation Focus
Zibotentan (ZD4054) API synthesis
Fully protected penultimate intermediate integrity; 2-chloro handle and i-Boc group both present
Verify ≥95% purity; confirm batch identity matches the patented intermediate; review COA before Suzuki coupling step
ETA antagonist SAR studies
i-Boc-protected pyrazine nitrogen allows selective deprotection without affecting the sulfonamide
Confirm deprotection condition compatibility; assess C2-aryl diversification scope via Suzuki coupling
Process chemistry development
Multi-step N-sulfonyl carbamate route benchmark; NaH/DMF acylation sequence
Evaluate yield optimization; test greener solvent alternatives; validate continuous flow adaptation

XLogP3

2.9

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